ETHYL (2Z)-2-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-7-METHYL-3-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
ETHYL (2Z)-2-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-7-METHYL-3-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-7-METHYL-3-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole and thiazolopyrimidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents and catalysts used in these reactions include base catalysts, organic solvents, and specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2Z)-2-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-7-METHYL-3-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-7-METHYL-3-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL (2Z)-2-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-7-METHYL-3-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidines and pyrrole derivatives. These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer unique biological properties or reactivity compared to other similar compounds.
Properties
Molecular Formula |
C32H32ClN3O3S |
---|---|
Molecular Weight |
574.1g/mol |
IUPAC Name |
ethyl (2Z)-2-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C32H32ClN3O3S/c1-7-39-31(38)28-20(5)34-32-36(29(28)23-10-8-22(9-11-23)18(2)3)30(37)27(40-32)17-24-16-19(4)35(21(24)6)26-14-12-25(33)13-15-26/h8-18,29H,7H2,1-6H3/b27-17- |
InChI Key |
SCNNFRLBICUVCB-PKAZHMFMSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)C(=CC4=C(N(C(=C4)C)C5=CC=C(C=C5)Cl)C)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)/C(=C/C4=C(N(C(=C4)C)C5=CC=C(C=C5)Cl)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)C(=CC4=C(N(C(=C4)C)C5=CC=C(C=C5)Cl)C)S2)C |
Origin of Product |
United States |
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